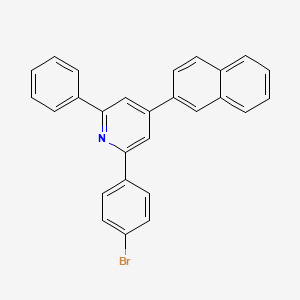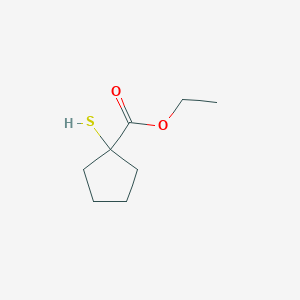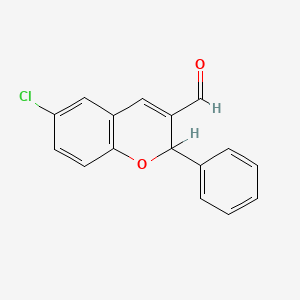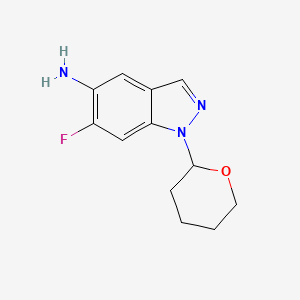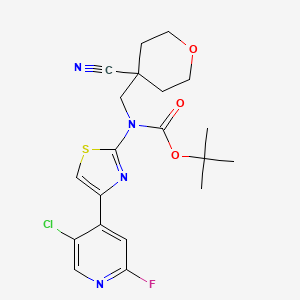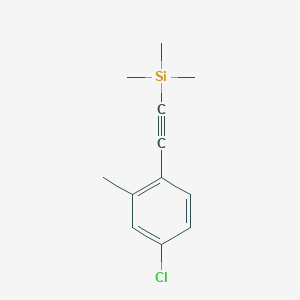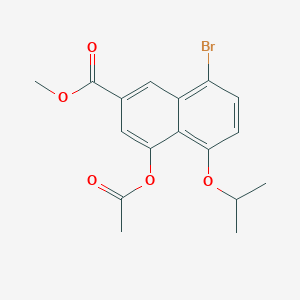
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-(1-methylethoxy)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-(1-methylethoxy)-, methyl ester is a complex organic compound with a unique structure It is characterized by the presence of a naphthalene ring substituted with various functional groups, including an acetyloxy group, a bromo group, and a methylethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-(1-methylethoxy)-, methyl ester typically involves multiple steps. One common route includes the bromination of 2-naphthalenecarboxylic acid followed by esterification and subsequent acetylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) for bromination, methanol for esterification, and acetic anhydride for acetylation. The reactions are usually carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-(1-methylethoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromo group or to convert the ester group to an alcohol.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-(1-methylethoxy)-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-(1-methylethoxy)-, methyl ester involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with enzymes or receptors. The bromo group can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The methylethoxy group may enhance the compound’s lipophilicity, affecting its cellular uptake and distribution.
類似化合物との比較
Similar Compounds
- 2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-5-(1-methylethoxy)-, ethyl ester
- 2-Naphthalenecarboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, methyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-(1-methylethoxy)-, methyl ester is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity. This differentiates it from similar compounds that may lack this functional group or have different substituents, leading to variations in their chemical behavior and applications.
特性
分子式 |
C17H17BrO5 |
|---|---|
分子量 |
381.2 g/mol |
IUPAC名 |
methyl 4-acetyloxy-8-bromo-5-propan-2-yloxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H17BrO5/c1-9(2)22-14-6-5-13(18)12-7-11(17(20)21-4)8-15(16(12)14)23-10(3)19/h5-9H,1-4H3 |
InChIキー |
FWMTVZSFCZIHRC-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C2C(=CC(=CC2=C(C=C1)Br)C(=O)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


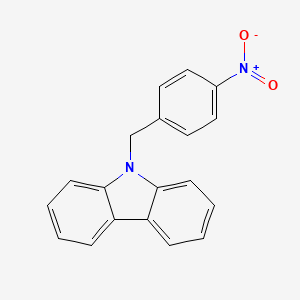
![tert-butyl N-[3-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15365281.png)
![Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15365283.png)
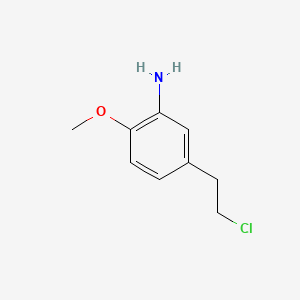
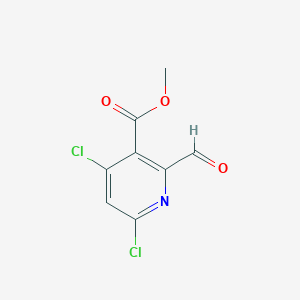
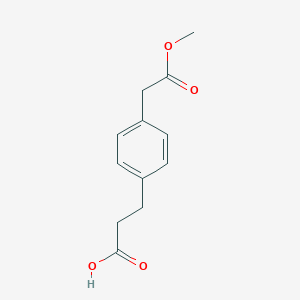
![3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl-](/img/structure/B15365310.png)
